2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Beschreibung
This compound is a pyridazin-3(2H)-one derivative featuring a dihydroisoquinoline moiety substituted with methoxy groups at positions 6 and 7, as well as a 3-methoxyphenyl group at position 6 of the pyridazinone core. The dihydroisoquinoline component may enhance lipophilicity and membrane permeability, while methoxy substituents could influence metabolic stability and binding interactions.
Eigenschaften
Molekularformel |
C23H25N3O4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-6-4-5-17(11-19)20-7-8-23(27)26(24-20)15-25-10-9-16-12-21(29-2)22(30-3)13-18(16)14-25/h4-8,11-13H,9-10,14-15H2,1-3H3 |
InChI-Schlüssel |
RRKIFNIXTFPDCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline through a Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde.
Attachment of the Pyridazinone Core: The next step involves the formation of the pyridazinone core. This can be achieved through the reaction of a hydrazine derivative with a suitable diketone or ketoester.
Coupling of the Isoquinoline and Pyridazinone Units: The final step involves the coupling of the isoquinoline moiety with the pyridazinone core. This is typically achieved through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a halogenated pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung entsprechender Chinone führt.
Reduktion: Reduktionsreaktionen können am Pyridazinonkern auftreten und diesen in ein Dihydropyridazinonderivat umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Methoxygruppen durch andere Nukleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.
Reduktion: Bildung von Dihydropyridazinonderivaten.
Substitution: Bildung von substituierten Pyridazinonderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. The compound has been studied for its ability to chemosensitize tumors to low doses of anti-cancer drugs, enhancing their efficacy while minimizing side effects .
- A study highlighted the synthesis of derivatives based on this compound, which showed promising activity against various cancer cell lines, suggesting potential as a lead compound for drug development.
-
Neurological Disorders :
- The isoquinoline framework is known for its neuroprotective effects. The compound may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
- Preliminary studies have suggested that derivatives of this compound could be evaluated for their effects on cognitive function and neuroprotection in models of Alzheimer’s disease.
Pharmacological Insights
-
COX-II Inhibition :
- Compounds similar to this structure have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and pain. The anti-inflammatory properties observed in related compounds suggest that this pyridazinone might also exhibit similar pharmacological effects .
- A comparative analysis indicated that certain derivatives displayed ED50 values comparable to established COX-II inhibitors like Celecoxib, making them potential candidates for anti-inflammatory therapies.
-
Synthesis and Optimization :
- The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields. Techniques such as protecting group strategies and the use of specific catalysts have been employed to enhance the synthesis process .
- Case studies have documented successful syntheses leading to compounds with improved biological activities, underscoring the importance of structure-activity relationship (SAR) studies in drug development.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Activity | Reference |
|---|---|---|---|
| Compound A | Isoquinoline | Anticancer | |
| Compound B | Pyridazinone | COX-II Inhibition | |
| Compound C | Methoxy Derivative | Neuroprotective |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on a series of pyridazinones demonstrated significant inhibition of tumor growth in xenograft models when treated with derivatives of the compound. The results indicated that modifications at the methoxy positions could enhance activity against specific cancer types.
-
Neuroprotection Assessment :
- In an experimental model for Alzheimer’s disease, derivatives based on this compound were administered, showing improvements in cognitive function tests compared to controls. This suggests a potential pathway for therapeutic development targeting neurodegenerative conditions.
Wirkmechanismus
The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1), highlighting structural variations, synthesis methods, and inferred properties.
Structural and Functional Differences
- Target Compound vs. Analog 1 : The target lacks the 2-fluoro substitution present in Analog 1, which may reduce its binding affinity to electronegative targets (e.g., enzymes or receptors) but could improve solubility due to decreased hydrophobicity. The ketoethyl linker in Analog 1 might confer conformational rigidity compared to the methylene bridge in the target.
- Target Compound vs. Analog 2’s dimethylaminomethyl group introduces basicity, which could enhance cellular uptake but increase susceptibility to metabolic oxidation.
- Target Compound vs. Analog 3: The dihydroquinolinone scaffold in Analog 3 is structurally distinct from the pyridazinone-dihydroisoquinoline hybrid. The chloro and methyl groups in Analog 3 may improve stability but reduce synthetic accessibility compared to the target’s methoxy-rich structure.
Pharmacological Implications
- The dihydroisoquinoline-methyl group in the target compound may enhance blood-brain barrier penetration compared to Analog 2’s benzodioxin system.
- Analog 3’s chloro substituent could confer cytotoxicity, whereas the target’s methoxy groups might favor metabolic stability through steric hindrance of oxidative enzymes.
Research Findings and Methodological Notes
- Molecular Modeling: Tools like UCSF Chimera () enable visualization of the target’s interactions with biological targets, such as comparing its dihydroisoquinoline moiety with Analog 3’s quinoline system.
- Crystallographic Data : Analog 3’s crystal structure reveals intermolecular N–H⋯N hydrogen bonds and π–π stacking, suggesting that the target compound may exhibit similar packing behavior.
Biologische Aktivität
The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a pyridazine ring fused with a methoxy-substituted phenyl group and a dimethoxy-substituted isoquinoline moiety. The molecular formula is , and it possesses a molecular weight of 356.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoquinoline core followed by modifications to introduce the pyridazine ring. The synthetic route often employs techniques such as cyclization and functional group transformations to achieve the desired structure.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of isoquinoline, including this compound, exhibit significant anti-inflammatory activity. Research has shown that they act as selective inhibitors of cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory response. For instance, a comparative study demonstrated that similar compounds displayed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| PYZ19 | 5.01 | >4.24 |
Analgesic Properties
In vivo studies have suggested that this class of compounds may also possess analgesic properties, potentially through mechanisms involving the modulation of pain pathways mediated by COX inhibition. The anti-inflammatory effects contribute significantly to their analgesic efficacy.
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity exhibited by some derivatives of isoquinoline. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase can enhance cholinergic neurotransmission.
Case Studies
- Study on COX Inhibition : In a study published in ACS Omega, researchers synthesized various pyridazinone derivatives and evaluated their COX inhibitory activities. Among them, compounds similar to the one showed promising results with significant inhibition rates against COX-II compared to standard drugs like Celecoxib .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of isoquinoline derivatives against oxidative stress-induced damage in neuronal cell lines. This suggests a multifaceted biological profile for these compounds beyond just anti-inflammatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
